N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide
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Description
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a useful research compound. Its molecular formula is C17H12Cl2N2O2S and its molecular weight is 379.26. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide” contains a thiazole ring, which is a common structural component in many bioactive compounds . Thiazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . .
Mode of Action
Without specific information on “this compound”, it’s difficult to provide an accurate description of its mode of action. Many thiazole derivatives act by binding to specific receptors or enzymes, thereby modulating their activity .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, suggesting that they could have multiple effects at the molecular and cellular level .
Biological Activity
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in the field of pharmacology.
The synthesis of this compound typically involves:
- Formation of the Thiazole Ring : This is achieved by reacting 3,4-dichloroaniline with a thioamide under acidic conditions.
- Coupling Reaction : The thiazole derivative is coupled with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
This compound can be characterized by various spectroscopic methods including FTIR and NMR, confirming its structural integrity and purity.
Antiproliferative Effects
Research has shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its potency:
Cell Line | IC50 (µM) | Comparison |
---|---|---|
MCF-7 | 1.2 | Doxorubicin |
HCT116 | 3.7 | Etoposide |
HEK 293 | 5.3 | - |
These results suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest, although further studies are required to elucidate the exact pathways involved .
The mechanism of action for this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may also interact with cellular receptors influencing signaling pathways that regulate cell growth and survival .
Study on Cancer Cell Lines
In a study investigating the effects of this compound on breast cancer cell lines (MCF-7), it was found to induce significant apoptosis at concentrations as low as 1.2 µM. This was assessed using flow cytometry and caspase activation assays, indicating that the compound effectively triggers programmed cell death in malignant cells while sparing normal cells .
Antibacterial Activity
This compound has also been evaluated for its antibacterial properties. It demonstrated selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 8 µM to 32 µM. This suggests potential for development as an antibacterial agent .
Properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2S/c1-23-12-4-2-3-11(7-12)16(22)21-17-20-15(9-24-17)10-5-6-13(18)14(19)8-10/h2-9H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSFSTLXGVHTEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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